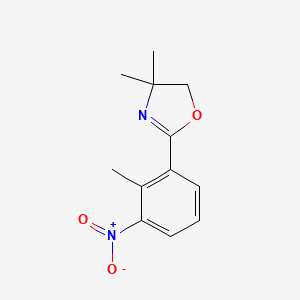
4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazole
Descripción general
Descripción
4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structural features, including a nitrophenyl group and multiple methyl substitutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-3-nitrobenzaldehyde with a suitable amine and a source of oxygen, such as hydrogen peroxide, in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring may also interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole
- 4,4-dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole
- 4,4-dimethyl-2-(2-methyl-4-nitrophenyl)-4,5-dihydro-1,3-oxazole
Uniqueness
4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazole is unique due to the specific positioning of the nitro and methyl groups, which can influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
4,4-dimethyl-2-(2-methyl-3-nitrophenyl)-5H-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-9(5-4-6-10(8)14(15)16)11-13-12(2,3)7-17-11/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBQEJQMTASJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(CO2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













